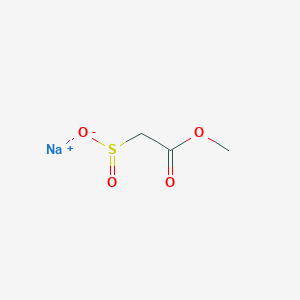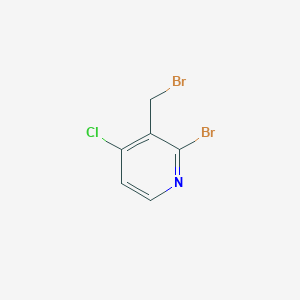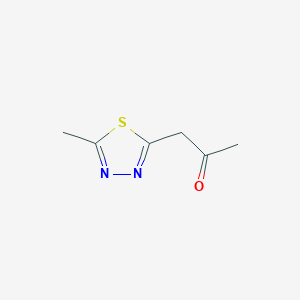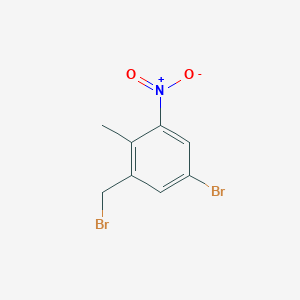
(3-amino-4-methylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitro-4-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 3-amino-4-methylpyridine.
Hydroxymethylation: Finally, the 2-position of the pyridine ring is hydroxymethylated using formaldehyde under basic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-amino-4-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (3-amino-4-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-alkylamino-4-methylpyridin-2-yl)methanol.
Substitution: this compound derivatives such as amides or sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-amino-4-methylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-amino-4-methylpyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-amino-4-methylpyridine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(4-amino-3-methylpyridin-2-yl)methanol: Similar structure but with different positioning of the amino and methyl groups, leading to different reactivity and applications.
(2-amino-4-methylpyridine): Lacks the hydroxymethyl group and has the amino group at a different position, affecting its chemical properties.
Uniqueness
(3-amino-4-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(3-amino-4-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPPMXVBGUNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)

![3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)


